Direct Comparison of MC4 Receptor Potency and Selectivity vs. Parent Compound SHU-9119 and Other Analogs
PG-931 achieves a ~100-fold selectivity for hMC4R over hMC3R, a quantitative differentiation from its parent scaffold. In direct comparative assays, PG-931 displays an IC50 of 0.58 nM at hMC4R, compared to 55 nM at hMC3R [1]. In contrast, the parent compound SHU-9119 is a non-selective antagonist at both hMC4R and hMC3R, highlighting that PG-931's Pro⁶ substitution converts an antagonist into a highly selective agonist [2].
| Evidence Dimension | Receptor Binding Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | hMC4R IC50 = 0.58 nM; hMC3R IC50 = 55 nM; hMC5R IC50 = 2.4 nM [1] |
| Comparator Or Baseline | SHU-9119 (non-selective antagonist at hMC4R/hMC3R) [2] |
| Quantified Difference | PG-931 is ~100-fold selective for hMC4R over hMC3R, whereas SHU-9119 does not exhibit this selective agonism [1]. |
| Conditions | Competitive binding assays on cloned human MC3, MC4, and MC5 receptors expressed in HEK293 cells [1] |
Why This Matters
This ~100-fold selectivity window is essential for experiments requiring unambiguous attribution of biological effects to the MC4 receptor, eliminating confounding activity at MC3R which is inherent to non-selective analogs.
- [1] Grieco P, et al. Extensive structure-activity studies of lactam derivatives of MT-II and SHU-9119: their activity and selectivity at human melanocortin receptors 3, 4, and 5. J Pept Res. 2003;62(5):199-206. doi:10.1034/j.1399-3011.2003.00087.x View Source
- [2] Giuliani D, et al. Selective melanocortin MC4 receptor agonists reverse haemorrhagic shock and prevent multiple organ damage. Br J Pharmacol. 2007;150(5):595-603. doi:10.1038/sj.bjp.0707115 View Source
